4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione
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Overview
Description
4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione is a complex organic compound that belongs to the class of benzothiazepines Benzothiazepines are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazepine Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with an appropriate diketone under acidic conditions to form the benzothiazepine core.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group is introduced through an acylation reaction using acryloyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazepines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential anti-microbial and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Prop-2-enoyl)-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key signaling pathways such as NF-κB or MAPK, leading to reduced inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Shares a similar prop-2-enoyl group but differs in the core structure.
Methyl {4-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]phenyl}carbamate: Contains a similar prop-2-enoyl group but has different substituents.
Properties
IUPAC Name |
1-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-12(14)13-7-8-17(15,16)11-6-4-3-5-10(11)9-13/h2-6H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVHIZOLPOZORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCS(=O)(=O)C2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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